In-Depth Technical Guide: The Chemical and Functional Characteristics of DL-01 (formic)
In-Depth Technical Guide: The Chemical and Functional Characteristics of DL-01 (formic)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-01 (formic) is a specialized chemical entity designed for the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. This technical guide provides a comprehensive overview of the chemical structure, properties, and functional aspects of DL-01 (formic), intended to support research and development efforts in the field of oncology and targeted therapeutics. The information presented herein is a compilation of publicly available data. Specific proprietary details regarding the synthesis and application of ADCs using this linker-drug conjugate are primarily contained within patent literature, which may not be fully accessible.
Chemical Structure and Properties
DL-01 (formic) is a drug-linker conjugate. The cytotoxic payload of this conjugate is a derivative of exatecan, a potent inhibitor of topoisomerase I. The linker component is designed to be stable in circulation and to release the cytotoxic payload under specific conditions within the target cancer cells.
Chemical Formula: C₅₆H₇₃N₉O₁₅S
Molecular Weight: 1144.30 g/mol
CAS Number: 2964513-44-6
The precise chemical structure of the exatecan derivative and the linker within DL-01 (formic) are proprietary. However, based on the molecular formula and the identification of exatecan as the payload, a representative structure can be conceptualized. The formic acid component is understood to be part of the formulation or a counter-ion.
Below is a two-dimensional representation of the core exatecan structure, the cytotoxic component of the DL-01 (formic) payload.
O=C1--INVALID-LINK--(CC)C2=C(CO1)C(N3CC4=C5C6=C(CC[C@@H]5N)C(C)=C(F)C=C6N=C4C3=C2)=O
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload of DL-01 (formic), an exatecan derivative, targets DNA topoisomerase I.[1][2][3] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4][5]
The exatecan payload exerts its cytotoxic effect through the following mechanism:
-
Binding to the Topoisomerase I-DNA Complex: The drug intercalates into the DNA strand at the site of the single-strand break created by topoisomerase I, forming a stable ternary complex.
-
Inhibition of DNA Re-ligation: By binding to this complex, the exatecan derivative prevents the re-ligation of the broken DNA strand.[2]
-
Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.
-
Activation of DNA Damage Response and Apoptosis: The accumulation of DNA double-strand breaks triggers the cellular DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[5][6]
Signaling Pathway for Topoisomerase I Inhibition
The following diagram illustrates the signaling cascade initiated by topoisomerase I inhibition by the exatecan payload.
Experimental Protocols
Detailed experimental protocols for the use of DL-01 (formic) are proprietary. However, based on standard practices in ADC development, a general experimental workflow can be outlined.
General Experimental Workflow for ADC Development with DL-01 (formic)
The following diagram outlines a typical workflow for the synthesis and evaluation of an ADC using a linker-drug conjugate like DL-01 (formic).
Quantitative Data
Specific quantitative data for ADCs developed using DL-01 (formic) is not publicly available. The following tables provide a template for the types of quantitative data that are typically generated during the characterization and evaluation of an ADC.
Table 1: Physicochemical Characterization of ADC
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / Mass Spectrometry | Data not available |
| Purity | SEC-HPLC | Data not available |
| Aggregation | SEC-HPLC | Data not available |
| Binding Affinity (KD) | Surface Plasmon Resonance | Data not available |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC₅₀ (nM) |
| e.g., SK-BR-3 | e.g., HER2-high | Data not available |
| e.g., MDA-MB-468 | e.g., HER2-low | Data not available |
| e.g., MCF-7 | e.g., HER2-negative | Data not available |
Table 3: In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | e.g., 10 | Data not available |
| ADC | e.g., 1, 3, 10 | Data not available |
Conclusion
DL-01 (formic) represents a sophisticated component for the construction of next-generation Antibody-Drug Conjugates. Its exatecan-based payload offers a potent cytotoxic mechanism through the inhibition of topoisomerase I, a clinically validated target in oncology. While specific experimental data remains proprietary, the general principles of ADC development provide a framework for its application. Further research and access to detailed studies will be crucial for fully elucidating the therapeutic potential of ADCs synthesized with this advanced linker-drug conjugate. Researchers are encouraged to consult the primary patent literature for more specific information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
